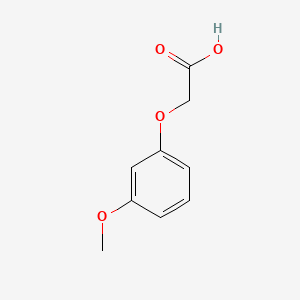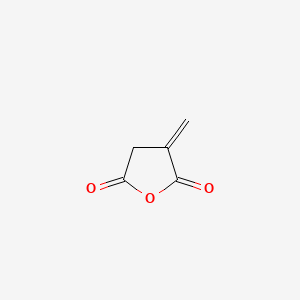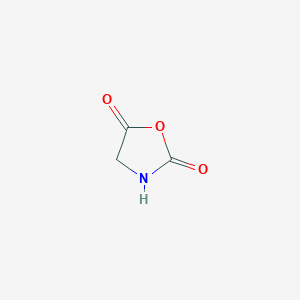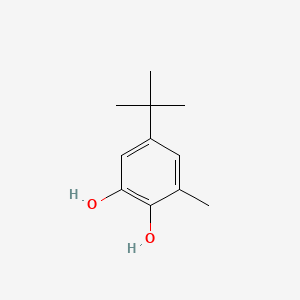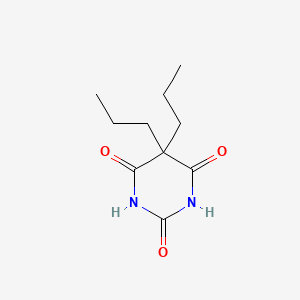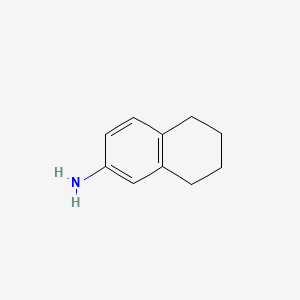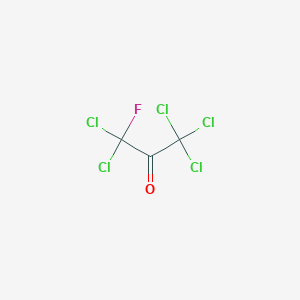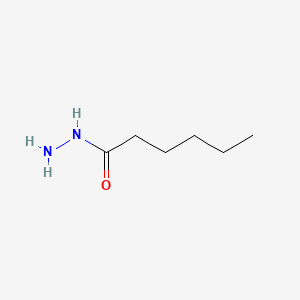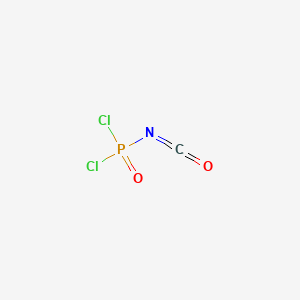
Phosphorisocyanatidic dichloride
Overview
Description
Phosphorisocyanatidic dichloride is a chemical compound with the molecular formula CCl2NO2P . It is an indispensable reagent in the biomedicine sector and plays a pivotal role in synthesizing a diverse array of drugs, chiefly those employed in combating cancer and autoimmune ailments .
Synthesis Analysis
This compound has been used in the synthesis of various compounds. For instance, it has been involved in the derivatization of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Additionally, it has been used in the synthesis of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isocyanate group and P-Cl bonds . Its InChI key is QKPIQPBNFUNZSJ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can react with antimony trifluoride to form phosphorisocyanatidic difluoride . This reaction is fast and exothermic .Physical and Chemical Properties Analysis
This compound is a colorless liquid that fumes when exposed to moist air . It has a density of 1.623 g/mL at 25 °C and a refractive index of n20/D 1.468 . Its molecular weight is 159.895961 .Scientific Research Applications
1. Phosphatidic Acid Signaling
Phosphatidic acid (PA) plays a crucial role as a lipid second messenger in plants, particularly in stress response and development. The synthesis and breakdown of PA involve various enzymes, and it influences several proteins that bind to PA. This process is significant in plant stress responses and developmental processes (Testerink & Munnik, 2011).
2. Role in Cold Stress Response in Plants
Rapid accumulation of PA in Arabidopsis thaliana under cold stress conditions has been observed. The study suggests that PA is produced primarily through diacylglycerol kinase in response to cold stress. This provides insights into the molecular mechanisms of plant responses to abiotic stresses like cold (Arisz et al., 2013).
3. Advances in Organophosphorus Chemistry
Phosphonisocyanatidic dichloride is closely related to compounds used in organophosphorus chemistry. Research in this field has led to the synthesis of various phosphonic, phosphinic, and phosphonous acid derivatives from dichloro(methyl)phosphane, demonstrating the wide range of potential applications in this area of chemistry (Weissermel et al., 1981).
4. Synthesis of Oligonucleoside Methylphosphonates
Methylphosphonic dichloride has been used in the synthesis of protected deoxyribonucleoside 3'-methylphosphonate beta-cyanoethyl esters and protected oligonucleoside methylphosphonates. This demonstrates its utility in nucleic acid chemistry, contributing to advancements in this scientific field (Miller et al., 1983).
5. Phytoremediation of Herbicides
Research involving bacterial endophytes that degrade 2,4-dichlorophenoxyacetic acid, a compound structurally related to phosphorisocyanatidic dichloride, highlights the potential for using these techniques in phytoremediation. This could lead to more effective methods for removing herbicide contaminants from the environment (Germaine et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Phosphorisocyanatidic dichloride is a complex chemical compound with a molecular formula of CCl2NO2P
Mode of Action
The mode of action of this compound is currently unknown due to the lack of available research on this specific compound. It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects. This typically involves binding to specific receptors or enzymes, initiating a cascade of biochemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the product of one reaction serves as the substrate for the next . Therefore, the impact of this compound on biochemical pathways would depend on its specific targets and mode of action.
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Typically, the result of a compound’s action can be observed at both the molecular level (e.g., changes in gene expression or enzyme activity) and the cellular level (e.g., changes in cell morphology or function) .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity . .
Biochemical Analysis
Biochemical Properties
Phosphorisocyanatidic dichloride plays a significant role in biochemical reactions due to its reactivity and ability to form stable intermediates. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of phosphoramidates and phosphonates. These interactions are crucial in biochemical pathways, where this compound acts as a phosphorylating agent, transferring its phosphoryl group to target molecules. This compound’s ability to form covalent bonds with nucleophiles, such as amino acids and nucleotides, makes it a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by phosphorylating key proteins involved in signal transduction, thereby altering their activity and downstream effects. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the expression of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a biochemical tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s reactivity with nucleophiles allows it to phosphorylate amino acids, nucleotides, and other biomolecules, thereby altering their function. This phosphorylation can inhibit or activate enzymes, depending on the specific target and context. Additionally, this compound can modify transcription factors and other regulatory proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular function. These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to phosphorylate biomolecules makes it a key player in metabolic processes, where it can influence metabolic flux and metabolite levels. Enzymes such as kinases and phosphatases can interact with this compound, leading to changes in their activity and downstream effects on metabolic pathways. These interactions highlight the compound’s role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its activity, as they determine the compound’s availability and concentration at target sites. Understanding these processes is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s ability to interact with specific biomolecules and exert its biochemical effects. The subcellular distribution of this compound highlights the importance of spatial regulation in its activity and function .
Properties
IUPAC Name |
dichlorophosphorylimino(oxo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIQPBNFUNZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NP(=O)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236047 | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-30-4 | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorisocyanatidic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


